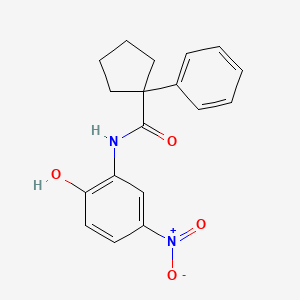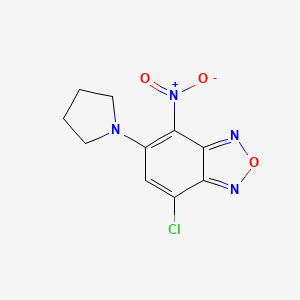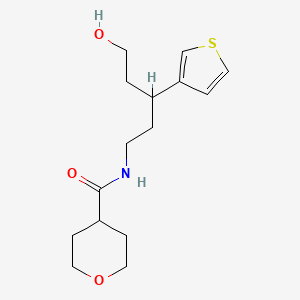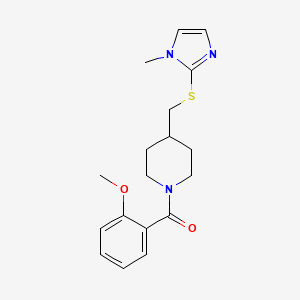![molecular formula C19H21N3O B2464329 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide CAS No. 868977-68-8](/img/structure/B2464329.png)
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide has been investigated for its potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes and receptors. Some studies have focused on its inhibitory effects on specific enzymes, making it a promising scaffold for designing novel drugs .
Antimicrobial Activity
The compound’s chemical structure suggests potential antimicrobial properties. Researchers have evaluated its effectiveness against bacteria, fungi, and other pathogens. Investigations into its mode of action and selectivity are ongoing, aiming to develop new antimicrobial agents .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide has been studied for its anti-inflammatory effects. Understanding its mechanisms of action could lead to the development of anti-inflammatory drugs .
Neurological Disorders
Given its structural features, this compound may interact with neural receptors or pathways. Researchers have explored its potential in treating neurological disorders, such as neurodegenerative diseases or neuropathic pain. Further investigations are needed to uncover its precise effects on neural systems .
Cancer Research
Compounds with imidazo[1,2-a]pyridine moieties have shown promise in cancer therapy. N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide could be a valuable lead compound for developing anticancer agents. Researchers study its cytotoxicity, selectivity, and potential mechanisms of action .
Tuberculosis Treatment
Recent studies have highlighted the compound’s activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It demonstrated significant reduction in bacterial load in a mouse model. Further optimization and exploration of its efficacy are essential for potential TB drug development .
These applications represent only a fraction of the compound’s potential uses. Researchers continue to investigate its properties, aiming to unlock further therapeutic applications in diverse fields . If you’d like more detailed information on any specific application, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens
Mode of Action
Related compounds have been shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
Related compounds have been shown to inhibit the biosynthesis of ergosterol in yeast cells , suggesting that it may interfere with lipid metabolism and cell membrane integrity in fungi.
Pharmacokinetics
A related compound, probe ii, was found to be moderately toxic to humans based on admet analysis . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . The compounds were found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Action Environment
The related compound, probe ii, was investigated for its antimicrobial potency in a sabouraud dextrose broth (sdb) medium , suggesting that the compound’s activity may be influenced by the nutrient availability in the environment.
Propiedades
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(11-6-9-16-7-2-1-3-8-16)20-13-12-17-15-22-14-5-4-10-18(22)21-17/h1-5,7-8,10,14-15H,6,9,11-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZNTDGFCCVDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)
![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)
![N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2464257.png)





![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)
